1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE
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Overview
Description
1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with various organometallic reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while oxidation and reduction can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its stability and bioactivity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar in structure but with a difluoromethyl group instead of a difluoroethyl group.
1-(Trifluoromethyl)-3-methyl-1H-pyrazole: Contains a trifluoromethyl group, offering different chemical properties.
1-(2,2,2-Trifluoroethyl)-3-methyl-1H-pyrazole: Another fluorinated pyrazole with a trifluoroethyl group.
Uniqueness: 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE is unique due to the specific positioning and nature of its difluoroethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1171013-54-9 |
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Molecular Formula |
C6H8F2N2 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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